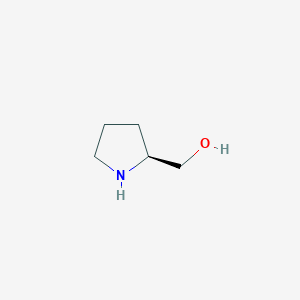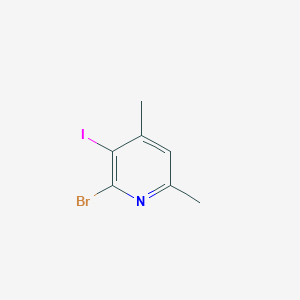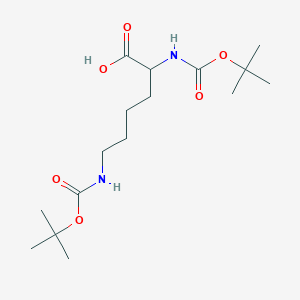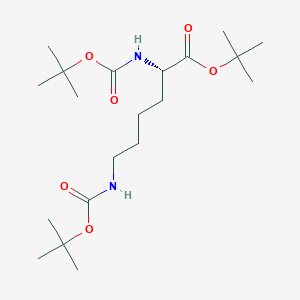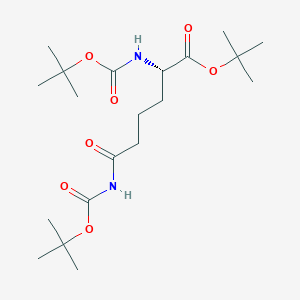
(6S)-6-methyloctan-1-ol
Übersicht
Beschreibung
(6S)-6-methyloctan-1-ol, otherwise known as (6S)-6-methyl-1-octanol, is an organic compound belonging to the class of alcohols. It is an isomer of (6R)-6-methyloctan-1-ol, and the two compounds have the same molecular formula, C8H18O, but differ in the orientation of their methyl groups. (6S)-6-methyloctan-1-ol is a colorless liquid with a pleasant odor and a boiling point of 158°C. It is a naturally occurring compound, found in some essential oils, and is used as an intermediate in the synthesis of various compounds, such as surfactants and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis of Alarm Pheromone Components : The synthesis of racemic 6-methyloctan-3-one, a component of ant alarm pheromones, demonstrates the use of (6S)-6-methyloctan-1-ol in creating substances that mimic natural insect communication chemicals. This is an effective method for studying insect behavior and potentially controlling pest populations (Sultanov, Samoilova, & Dzhemilev, 2015).
Synthesis of Pheromone Analogs : The reductive metalloethylation of 1-alkenes in the presence of tantalum complexes, used for synthesizing compounds like 6-methylnonan-3-one and 3-methylheptanoic acid, highlights the potential of (6S)-6-methyloctan-1-ol in creating analogs of insect pheromones (Sultanov et al., 2018).
Study of Cryptochiral Properties : The synthesis and characterization of the enantiomer (S)-(-)-[VCD(+)984]-1 of 4-ethyl-4-methyloctane, related to (6S)-6-methyloctan-1-ol, sheds light on the cryptochiral properties of such compounds, important for understanding molecular chirality (Kuwahara et al., 2010).
Synthesis of Chiral Alcohols for Pheromone Production : The creation of chiral alcohols, including those with methyl-branched carbon skeletons like (6S)-6-methyloctan-1-ol, is crucial in the synthesis of insect pheromones, indicating a direct application in entomology and pest control (Kovalenko & Mineeva, 2014).
Quantitative Extraction of Iron(III) : 4-methylpentan-2-ol, a compound related to (6S)-6-methyloctan-1-ol, is used for the quantitative extraction of iron(III) from hydrochloric acid solutions, demonstrating the potential application in analytical chemistry (Gawali & Shinde, 1974).
Safety in Animal Feeding : Chemical group 6 compounds, including (6S)-6-methyloctan-1-ol, are considered safe for use in animal feed at specific levels. However, they may cause irritation to skin, eyes, and respiratory tract, indicating the importance of safe handling practices (Westendorf, 2012).
Fragrance Ingredient : Isooctan-1-ol, similar to (6S)-6-methyloctan-1-ol, is used as a fragrance ingredient. This demonstrates the potential application of (6S)-6-methyloctan-1-ol in the fragrance industry (Mcginty, Scognamiglio, Letizia, & Api, 2010).
Eigenschaften
IUPAC Name |
(6S)-6-methyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGKAMABZHMCN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543499 | |
| Record name | (6S)-6-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6S)-6-methyloctan-1-ol | |
CAS RN |
110453-78-6 | |
| Record name | (6S)-6-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (6S)-6-methyloctan-1-ol influence the chirality of a 2D molecular assembly?
A1: (6S)-6-methyloctan-1-ol acts as a chiral coadsorber, influencing the chirality of a 2D molecular assembly through noncovalent interactions. The research focuses on the self-assembly of an achiral molecule, a derivative of 5-(benzyloxy)isophthalic acid (BIC), which can form two enantiomorphous honeycomb networks. Introducing (6S)-6-methyloctan-1-ol into the system leads to chiral induction. It interacts with the BIC derivative through hydrogen bonding, preferentially driving the formation of a globally homochiral assembly []. Essentially, the chiral coadsorber acts as a chiral seed, guiding the assembly process towards a specific handedness.
Q2: What is the significance of the competitive chiral induction observed in the study?
A2: The study demonstrates that the chirality of the final 2D molecular assembly is determined by a competition between intrinsic chirality of the building blocks and the influence of chiral coadsorbers. While a chiral center within the BIC derivative itself can dictate the assembly's handedness, the research highlights that the noncovalent interactions with (6S)-6-methyloctan-1-ol can overrule this intrinsic chirality []. This finding has significant implications for designing and controlling chiral structures in supramolecular chemistry and nanotechnology, showcasing the power of noncovalent interactions in manipulating chirality at the molecular level.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



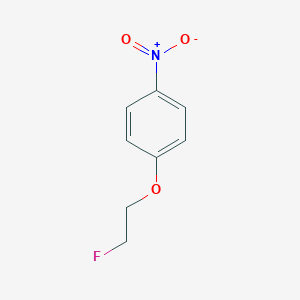
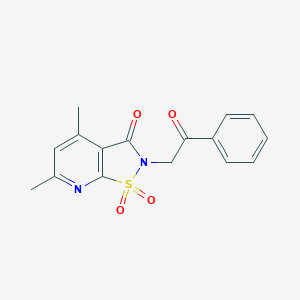


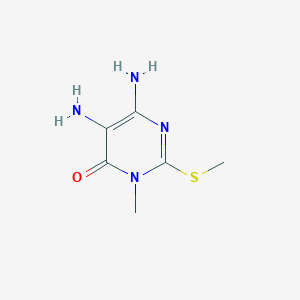
![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)

